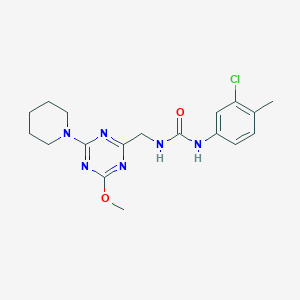

1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

説明

特性

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN6O2/c1-12-6-7-13(10-14(12)19)21-17(26)20-11-15-22-16(24-18(23-15)27-2)25-8-4-3-5-9-25/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXKWRZIMSCRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-Chloro-4-methylphenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 403.9 g/mol. The structure incorporates a chloro-substituted phenyl group and a piperidine moiety attached to a triazine ring, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit antitumor and antimicrobial activities. The presence of the triazine ring is particularly noteworthy, as it has been associated with interactions with various biological targets, including:

- Poly (ADP-Ribose) Polymerase (PARP) : Compounds targeting PARP are significant in cancer therapy due to their role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells.

- Tubulin Polymerization : Some derivatives have shown the ability to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance, derivatives targeting breast cancer cells have shown promising results:

The compound's potential as a PARP inhibitor suggests it could be effective against cancers characterized by DNA repair deficiencies.

Antimicrobial Activity

The structural components of the compound may also confer antimicrobial properties. Compounds with similar piperidine and triazine structures have been documented to exhibit activity against various pathogens, including bacteria and fungi. Specific MIC (Minimum Inhibitory Concentration) values for related compounds range from 1.6 µg/ml to 25 µg/ml against Candida albicans and other fungal species .

Case Studies

A notable study involved the synthesis and evaluation of triazine-based compounds for their anticancer activity. The compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxicity:

- Cytotoxicity Assay : Compounds were evaluated using MTT assays across different concentrations (0.01 - 100 µM).

These results indicate that modifications to the core structure can significantly enhance biological activity.

類似化合物との比較

Structural and Functional Analogues

Triasulfuron

- Structure : 1-[2-(2-Chloroethoxy)phenylsulfamoyl]-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea .

- Key Differences :

- Replaces the chloro-methylphenyl group with a sulfamoyl-linked 2-(2-chloroethoxy)phenyl moiety.

- Triazine substituents: methoxy and methyl (vs. methoxy and piperidin-1-yl in the target compound).

- Implications :

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

- Structure : Features a 3,4-dichlorophenyl group and a triazine with methoxy/methyl substituents .

- Key Differences :

- Dichlorophenyl group (higher halogen content) vs. chloro-methylphenyl.

- Triazine lacks the piperidin-1-yl group.

- Implications :

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea

- Structure: Contains a rigid 2-oxaadamantyl group and a methylamino-substituted triazine .

- Key Differences: Adamantyl group (high lipophilicity/rigidity) vs. chloro-methylphenyl. Triazine substituents: methylamino and chloro (vs. methoxy and piperidin-1-yl).

- Implications: Adamantyl may improve metabolic stability but reduce solubility. Methylamino on triazine could alter electronic properties, affecting enzyme binding .

Comparative Analysis Table

Mechanistic and Pharmacokinetic Insights

- Target Compound :

- Triasulfuron Comparison :

- Sulfamoyl group in triasulfuron increases water solubility but may restrict blood-brain barrier penetration, making the target compound more suitable for systemic applications .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound contains a 1,3,5-triazine core substituted with methoxy and piperidinyl groups, a urea linker, and a 3-chloro-4-methylphenyl group. The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the piperidinyl group enhances solubility and modulates steric effects. The chloro-methylphenyl moiety contributes to lipophilicity, affecting membrane permeability. These features are critical for interactions with biological targets, such as enzymes or receptors .

Q. What synthetic strategies are commonly employed to prepare this compound?

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

- 1H/13C NMR : Assigns protons and carbons in the triazine, phenyl, and urea groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirms urea (C=O stretch at ~1650 cm⁻¹) and triazine (C=N stretch at ~1550 cm⁻¹) functional groups. Purity is assessed via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazine-piperidine coupling step?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Stoichiometry : Excess piperidine (1.5–2.0 eq) drives the reaction to completion.

- Temperature Control : Elevated temperatures (70–80°C) reduce reaction time but may increase side products.

- Catalysts : Collidine (2,4,6-trimethylpyridine) neutralizes HCl byproducts, improving efficiency .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Compound Purity : Impurities ≥5% can skew dose-response curves.

- Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability. Mitigation involves standardizing assays (e.g., IC50 measurements under identical conditions) and validating purity via orthogonal methods (NMR + HPLC) .

Q. How does the substitution pattern on the triazine ring influence structure-activity relationships (SAR)?

SAR studies reveal:

- Methoxy Group : Electron-donating effect stabilizes triazine-electrophile interactions.

- Piperidinyl Group : Bulky substituents reduce off-target binding but may lower solubility.

- Chloro-Methylphenyl Group : Enhances hydrophobic interactions with target pockets. Comparative studies with analogs (e.g., morpholino or dimethylamino triazine derivatives) highlight trade-offs between potency and pharmacokinetics .

| Triazine Substituent | Biological Activity | Reference |

|---|---|---|

| Piperidinyl | High selectivity | |

| Morpholino | Improved solubility | |

| Dimethylamino | Reduced metabolic stability |

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

Computational docking and kinetic assays suggest:

- Competitive Inhibition : The triazine ring mimics ATP’s adenine moiety in kinase binding pockets.

- Urea Linker : Forms hydrogen bonds with catalytic residues (e.g., aspartate in proteases).

- Piperidinyl Group : Blocks solvent access to the active site, enhancing binding affinity. Mutagenesis studies (e.g., alanine scanning) validate critical residue interactions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?

- Concentration Range : 0.1 nM–100 µM (logarithmic spacing).

- Controls : Include a positive control (e.g., staurosporine for kinases) and vehicle (DMSO ≤0.1%).

- Replicates : Triplicate measurements to assess variability. Data fitting via Hill equation yields EC50/IC50 values .

Q. What in vitro assays are most suitable for assessing its pharmacokinetic properties?

- Caco-2 Permeability : Predicts intestinal absorption.

- Microsomal Stability : Measures metabolic degradation (t1/2 > 30 min desirable).

- Plasma Protein Binding : Equilibrium dialysis (≥90% binding reduces free drug availability). Results guide lead optimization (e.g., adding methyl groups to improve metabolic stability) .

Conflict Resolution & Advanced Characterization

Q. How can contradictory NMR data for the urea moiety be resolved?

Discrepancies in urea proton shifts (δ 6.5–7.5 ppm) may stem from:

- Tautomerism : Equilibrium between keto and enol forms.

- Solvent Effects : DMSO-d6 vs. CDCl3 alters hydrogen bonding.

- pH Sensitivity : Urea deprotonation in basic conditions.

Use VT-NMR (variable temperature) or 2D NMR (HSQC, COSY) to assign signals unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。